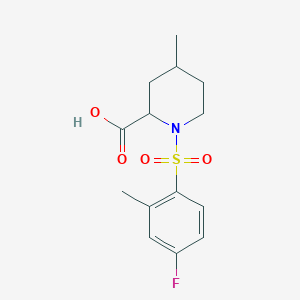![molecular formula C9H10F3NO B6645406 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFP is a highly reactive molecule that can be used in a wide range of chemical reactions, making it a valuable tool for researchers in different fields.
Mechanism of Action
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one acts as a nucleophile and can react with various electrophilic species, such as carbonyl compounds and alkyl halides. The mechanism of action of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves the formation of a Michael adduct with the electrophilic species, which can then undergo further reactions to form a range of products.
Biochemical and physiological effects:
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is its high reactivity, which makes it a valuable tool for researchers in different fields. However, the high reactivity of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one can also be a limitation, as it can react with other molecules in the system and lead to unwanted side reactions. Additionally, 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is highly toxic and should be handled with care in the laboratory.
Future Directions
There are several future directions for the use of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one in scientific research. One potential application is in the development of new drugs that target acetylcholinesterase and other enzymes. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one could also be used as a tool to study the mechanism of action of other enzymes and to develop new drugs that target these enzymes. Additionally, 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one could be used as a fluorescent probe for the detection of other metal ions in biological systems.
Synthesis Methods
The synthesis of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one. The synthesis method has been optimized to improve the yield and purity of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one.
Scientific Research Applications
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has also been used as a tool to study the mechanism of action of enzymes, such as acetylcholinesterase, and to develop new drugs that target these enzymes.
properties
IUPAC Name |
1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)13-5-3-7(4-6-13)9(10,11)12/h2-3H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFMFBCEREUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)



![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)


![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)